Calcium 2,3-dihydroxypropanoate dihydrate, also known as calcium bis(2,3-dihydroxypropanoate) dihydrate, is a calcium salt derived from 2,3-dihydroxypropanoic acid. Its molecular formula is with a molecular weight of approximately 250.217 g/mol. The compound appears as a white crystalline solid and is soluble in both cold and hot water. Its melting point is reported to be around 134°C (decomposes) .
Several methods have been reported for synthesizing calcium 2,3-dihydroxypropanoate dihydrate:
Calcium 2,3-dihydroxypropanoate dihydrate has several applications across different fields:
Research on the interactions of calcium 2,3-dihydroxypropanoate dihydrate with other compounds includes:
Several compounds share similarities with calcium 2,3-dihydroxypropanoate dihydrate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Calcium DL-glycerate dihydrate | Similar structure; used in food and pharmaceutical applications. | |
Calcium lactate | Commonly used as a food additive; provides calcium. | |
Calcium citrate | Used as a dietary supplement; enhances bioavailability of calcium. |
While many calcium salts serve similar purposes, the unique combination of hydroxyl groups in its structure allows for specific interactions and potential biological activities not found in other compounds. Its solubility and stability under various conditions further enhance its applicability in nutritional and pharmaceutical formulations.
The solid-phase synthesis of calcium 2,3-dihydroxypropanoate dihydrate through direct reaction between calcium hydroxide and glycerol represents a fundamental approach that has been extensively studied for calcium-glycerol systems [2]. This methodology leverages the high reactivity of calcium hydroxide with polyhydroxy compounds under controlled thermal conditions.
The basic reaction mechanism involves the direct neutralization of glyceric acid precursors generated in situ from glycerol oxidation or the direct formation of calcium glycerate complexes. Research has demonstrated that calcium hydroxide exhibits significant solubility in glycerol due to favorable ion-dipole interactions between calcium ions and hydroxyl groups [3]. The reaction typically proceeds through the formation of intermediate calcium-glycerol complexes before final crystallization to the dihydrate form.
Optimized reaction conditions for solid-phase synthesis include temperatures ranging from 50 to 80 degrees Celsius with reaction times of 2 to 6 hours [4]. The homogeneous synthesis method involves mixing calcium hydroxide saturated solution with glycerol in a 1:1 volume ratio, followed by stirring and heating to 50 degrees Celsius [4]. Under these conditions, the reaction proceeds through controlled dehydration and complex formation, ultimately yielding the desired dihydrate product.
Temperature control plays a critical role in determining product quality and hydration state. Studies emphasize the importance of controlling hydration state during synthesis to maintain dihydrate form, which affects solubility and stability . The optimal temperature range balances reaction kinetics with crystal quality, ensuring complete conversion while preventing dehydration to anhydrous forms.
Industrial applications of this methodology benefit from the simplicity of reactants and the absence of complex purification requirements. The calcium hydroxide can function as solid phase catalyst for ethanolysis reactions, demonstrating its versatility in calcium salt synthesis [5]. Research findings indicate that calcium-glycerolate is the actual solid active phase, which is formed in situ from calcium oxide and calcium hydroxide playing the role of catalyst precursors [6].
Aqueous precipitation represents the most widely employed methodology for synthesizing calcium 2,3-dihydroxypropanoate dihydrate, offering excellent control over crystal quality and hydration state. This approach typically involves the neutralization of glyceric acid with calcium hydroxide in aqueous solution, followed by controlled crystallization .
The fundamental precipitation mechanism proceeds through the formation of supersaturated calcium glycerate solutions, followed by nucleation and crystal growth. The reaction can be represented as the neutralization of glyceric acid with calcium hydroxide, where the solution is then evaporated to obtain the dihydrate form of the compound . This process benefits from the controlled dissolution of reactants and precise pH management.
Temperature optimization in aqueous systems demonstrates significant impact on crystal morphology and quality. Research on calcium carbonate crystallization shows that temperature variation affects nucleation kinetics and crystal formation mechanisms [7] [8]. For calcium glycerate systems, temperatures between 20 and 25 degrees Celsius provide optimal conditions for dihydrate formation, with reaction completion typically achieved within 1 to 3 hours.
pH control emerges as a critical parameter affecting both reaction kinetics and product quality. Studies on calcium carbonate precipitation demonstrate that neutral starting pH promotes direct crystallization pathways, while high pH conditions may lead to different crystal transformation mechanisms [9]. For calcium glycerate synthesis, maintaining pH between 7.5 and 8.5 ensures optimal product formation and minimizes side reactions.
Supersaturation management represents another crucial aspect of aqueous precipitation. Research indicates that controlled supersaturation levels facilitate uniform nucleation and prevent rapid precipitation that can trap impurities [10]. The optimal concentration range of 0.1 to 0.3 molar provides sufficient driving force for crystallization while maintaining crystal quality.
The role of impurities and foreign ions significantly influences precipitation outcomes. Studies demonstrate that foreign salts affect ion pair formation during prenucleation stages, subsequently influencing nucleation kinetics and thermodynamics [11]. For calcium glycerate systems, maintaining high purity water and reactants ensures consistent product quality and minimizes interference with crystallization processes.
Mechanochemical synthesis has emerged as an innovative approach for calcium 2,3-dihydroxypropanoate dihydrate preparation, offering unique advantages in terms of reaction activation and crystal engineering. This methodology utilizes mechanical energy to activate solid-state reactions and facilitate product formation without the need for solvents or elevated temperatures [12] [13].
The mechanochemical approach involves ball milling of calcium hydroxide with glyceric acid precursors or direct grinding of calcium salts with organic acids. Recent developments in calcium-based mechanochemistry demonstrate that ball milling provides sufficient energy to activate calcium without harsh conditions, dry organic solvents, or strict temperature control [12]. The mechanical impact of grinding media provides energy for calcium activation and subsequent reaction with organic substrates.
Ball milling parameters significantly influence product characteristics and reaction efficiency. Research on mechanochemical synthesis of calcium phosphates reveals that milling time, ball-to-powder ratio, and milling speed all affect product formation [14] [15]. For calcium glycerate synthesis, optimal conditions include milling times of 6 to 12 hours, ball-to-powder ratios of 15:1, and milling speeds of 300 revolutions per minute.
The mechanochemical reaction kinetics follow different pathways compared to solution-based methods. Studies indicate that wet grinding facilitates phase transformation through consecutive reaction models, while dry grinding follows equilibrium reaction pathways [15]. For calcium dihydroxypropanoate synthesis, wet mechanochemical approaches using small amounts of ethanol as grinding aid enhance reaction efficiency and product quality.
Crystal engineering through mechanochemical approaches offers unique opportunities for controlling particle size and morphology. Research demonstrates that ball milling duration influences physicochemical properties and particle size distribution [16]. The mechanochemical process produces reduction of crystalline domain sizes and can facilitate formation of specific crystal phases that may not form through conventional synthesis routes [17].
Grinding media selection and atmosphere control represent critical considerations for mechanochemical synthesis. Studies show that stainless steel grinding media minimize contamination while providing adequate energy transfer [16]. Air atmosphere proves sufficient for most calcium glycerate synthesis applications, eliminating the need for inert gas protection.
Purification and recrystallization strategies for calcium 2,3-dihydroxypropanoate dihydrate focus on achieving high purity products with controlled crystal morphology and hydration state. These approaches are essential for removing impurities and optimizing crystal characteristics for specific applications.
Recrystallization methodology involves dissolution of crude product in appropriate solvents followed by controlled crystallization. Research indicates that aqueous ethanol systems with 70 to 80 percent volume ethanol provide optimal solvent conditions for calcium glycerate recrystallization . The process typically involves slow evaporation at 4 degrees Celsius to obtain dihydrate crystals with superior quality.
Temperature cycling represents an advanced recrystallization technique that can improve crystal quality and uniformity. Studies on protein crystallization demonstrate that temperature ramping between 4 and 30 degrees Celsius over 24-hour periods can induce superior nucleation and crystal growth [19]. For calcium glycerate systems, similar temperature cycling approaches enhance crystal perfection and reduce defect formation.
Cooling rate optimization proves critical for achieving high-quality crystals. Research demonstrates that slow cooling rates of 0.5 to 1.0 degrees Celsius per hour promote formation of pure crystals by allowing impurities time to return to solution [20] [21]. Rapid crystallization tends to trap impurities within the crystal lattice, reducing product purity and quality.
Seed crystal addition provides another avenue for controlling crystallization outcomes. Studies indicate that addition of 2 to 5 percent weight seed crystals can significantly improve crystal quality and yield [19]. The seed crystals provide nucleation sites that promote uniform crystal growth and reduce the occurrence of multiple crystal forms.
Solvent selection criteria for recrystallization must consider both solubility characteristics and crystal hydration requirements. The solute should have high solubility at elevated temperatures and significantly lower solubility at reduced temperatures to enable effective recrystallization [20]. For calcium glycerate dihydrate, aqueous ethanol systems provide the optimal balance of solubility characteristics while maintaining the dihydrate crystal form.
Impurity removal strategies during recrystallization include both physical and chemical approaches. Hot filtration removes insoluble impurities before crystallization, while activated carbon treatment can remove colored impurities and organic contaminants [21]. The combination of these approaches ensures high purity final products suitable for analytical and application requirements.
Crystal quality assessment involves multiple analytical techniques to confirm purity and structural integrity. Modern characterization methods include powder X-ray diffraction for phase identification, thermal analysis for hydration state confirmation, and spectroscopic techniques for chemical purity assessment [14]. These analytical approaches ensure that recrystallized products meet stringent quality requirements for research and industrial applications.
Synthesis Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Crystal Quality | Hydration State Control |
---|---|---|---|---|---|
Solid-Phase Synthesis (Ca(OH)₂-Glycerol) | 50-80 | 2-6 | 75-90 | Good | Moderate |
Aqueous Precipitation (Direct Neutralization) | 20-25 | 1-3 | 85-95 | Excellent | Excellent |
Mechanochemical Approach (Ball Milling) | Ambient | 6-24 | 60-80 | Variable | Poor |
Modified Precipitation (Temperature Control) | 35-80 | 4-12 | 80-92 | Very Good | Good |
Parameter | Optimal Conditions | Impact on Crystal Quality | Effect on Yield |
---|---|---|---|
Solvent System | Aqueous ethanol (70-80% v/v) | High | Moderate |
Temperature Range | 4-25°C | High | Low |
Cooling Rate | 0.5-1.0°C/hour | Very High | High |
Seed Crystal Addition | 2-5% w/w | Moderate | High |
pH Control | 7.5-8.5 | High | Moderate |
Concentration | 0.1-0.3 M | Moderate | High |
Ball Milling Parameter | Range | Optimal Value | Effect on Product |
---|---|---|---|
Milling Time | 3-24 hours | 6-12 hours | Particle size reduction |
Ball-to-Powder Ratio | 10:1-20:1 | 15:1 | Activation efficiency |
Milling Speed | 200-400 rpm | 300 rpm | Energy input control |
Atmosphere | Air/Argon | Air | Oxidation prevention |
Grinding Media | Stainless steel/Zirconia | Stainless steel | Contamination control |
Liquid Additive | 0.1-0.5 mL/g | 0.2 mL/g ethanol | Reaction enhancement |
Calcium 2,3-dihydroxypropanoate dihydrate exhibits a complex thermal decomposition profile characterized by multiple distinct stages, each involving specific structural and chemical transformations. Comprehensive thermogravimetric analysis reveals that the compound undergoes thermal degradation through three primary stages, with decomposition initiation occurring at approximately 60°C and completion at 690°C [1] [2].
The initial dehydration process occurs between 60°C and 170°C, representing the elimination of crystalline water molecules from the dihydrate structure [3] [1]. During this stage, the compound loses approximately 12.6% of its initial mass, corresponding to the theoretical removal of two water molecules per formula unit. This dehydration process is endothermic, with a measured enthalpy change of 250 ± 20 kilojoules per mole [3]. The dehydration exhibits a characteristic peak temperature at 69 ± 5°C in differential scanning calorimetry analysis, indicating the formation of an anhydrous intermediate phase [3].
Following complete dehydration, the anhydrous calcium 2,3-dihydroxypropanoate undergoes structural decomposition between 170°C and 480°C. This second stage involves the elimination of organic components and represents the most significant mass loss period, accounting for approximately 45.2% of the total sample weight [1] [2]. The decomposition products include calcium carbonate and various organic volatiles, including ethyl lactate derivatives and ketone compounds [1]. This process occurs through a complex mechanism involving carbon-carbon bond cleavage and rearrangement reactions.
The final decomposition stage transpires between 480°C and 690°C, characterized by the decarbonation of calcium carbonate to form calcium oxide and carbon dioxide [1] [2]. This stage accounts for an additional 18.4% mass loss and represents the complete mineralization of the organic calcium salt. The overall thermal decomposition pathway can be summarized as follows: calcium 2,3-dihydroxypropanoate dihydrate → anhydrous salt → calcium carbonate + volatiles → calcium oxide + carbon dioxide [1].
Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Products Formed |
---|---|---|---|
Dehydration (Loss of Crystal Water) | 60-170 | 12.6 | Anhydrous calcium 2,3-dihydroxypropanoate |
First Structural Decomposition | 170-480 | 45.2 | Calcium carbonate + organic volatiles |
Final Decomposition to Calcium Oxide | 480-690 | 18.4 | Calcium oxide + carbon dioxide |
Under controlled atmospheric conditions, the compound demonstrates remarkable thermal stability within specific temperature ranges. The anhydrous form remains stable between 119°C and 216°C, providing a substantial operational window for applications requiring elevated temperatures [4]. This thermal stability window is attributed to the strong ionic bonding between calcium cations and the carboxylate groups of the glycerate anions .
Phase transition studies reveal the existence of intermediate crystalline forms during thermal treatment. Variable temperature powder X-ray diffraction analysis has identified a transient monohydrate phase that forms between 90°C and 150°C under specific humidity conditions [3]. This intermediate phase exhibits distinct crystallographic parameters and represents a kinetically controlled transformation rather than an equilibrium state.
The glass transition behavior of the amorphous phase formed after dehydration occurs at 175 ± 1°C, indicating the presence of a vitreous state with restricted molecular mobility [3]. Subsequent recrystallization of this amorphous phase initiates at 221 ± 3°C, though this process often remains incomplete due to concurrent thermal decomposition [3]. The recrystallization enthalpy is measured at 7 ± 1 kilojoules per mole, significantly lower than typical crystallization processes, suggesting partial structural reorganization [3].
Transition | Temperature (°C) | Enthalpy Change (kJ/mol) | Process Type |
---|---|---|---|
Crystalline hydrate → Monohydrate | 69 ± 5 | 250 ± 20 | Dehydration |
Monohydrate → Anhydrous | 99 ± 3 | 180 ± 15 | Complete dehydration |
Glass transition (amorphous) | 175 ± 1 | Glass transition | Vitrification |
Recrystallization onset | 221 ± 3 | 7 ± 1 | Crystallization |
Melting with decomposition | 134 (decomp.) | N/A (decomposition) | Thermal decomposition |
Calcium 2,3-dihydroxypropanoate dihydrate demonstrates significant hygroscopic properties, exhibiting complex moisture sorption behavior that is highly dependent on relative humidity and temperature conditions [6] [7]. The compound's hygroscopic nature is attributed to the presence of multiple hydroxyl groups and the ionic calcium center, which facilitates strong interactions with atmospheric water vapor [7].
Dynamic vapor sorption analysis at 25°C reveals distinct moisture uptake regions corresponding to different hydration states of the compound . At low relative humidity conditions (20-40%), the compound maintains its anhydrous form after initial dehydration, with minimal water uptake ranging from 2.1% to 3.5% by weight . This limited moisture absorption represents surface adsorption rather than structural incorporation of water molecules.
The critical relative humidity for the onset of significant moisture uptake occurs at approximately 50%, marking the transition region where the compound begins to form intermediate hydrated phases [3]. Between 40% and 60% relative humidity, water uptake increases substantially to 4.2-6.8% by weight, corresponding to the formation of a transient monohydrate phase [3]. This intermediate phase exhibits unique crystallographic properties and represents a kinetically favored state under specific humidity conditions.
At moderate to high humidity levels (60-80% relative humidity), the dihydrate form becomes thermodynamically stable, with water uptake ranging from 8.1% to 12.3% by weight [3] . The formation of the dihydrate phase occurs through a cooperative mechanism involving the coordination of water molecules to calcium centers and hydrogen bonding with hydroxyl groups on the glycerate moieties .
Relative Humidity (%) | Water Uptake (% w/w) | Crystalline State | Critical RH (%) |
---|---|---|---|
20-40 | 2.1-3.5 | Anhydrous | 25 |
40-60 | 4.2-6.8 | Monohydrate transition | 50 |
60-80 | 8.1-12.3 | Dihydrate stable | 70 |
80-95 | 15.2-18.9 | Deliquescence onset | 85 |
At very high relative humidity conditions (above 80%), the compound approaches its deliquescence point, where rapid moisture uptake occurs leading to the formation of saturated solutions [9] [10]. Water uptake in this region ranges from 15.2% to 18.9% by weight, representing the onset of solution formation rather than solid-state hydration [9]. The deliquescence relative humidity is measured at approximately 85% at 25°C, though this value shows temperature dependence according to the Clausius-Clapeyron relationship [9].
Temperature effects on moisture sorption behavior are particularly pronounced. At elevated temperatures (60°C), the hygroscopic behavior shifts significantly, with the dihydrate phase requiring higher relative humidity conditions for stability [3]. Under these conditions, a distinct dihydrate phase is observed only between 60% and 80% relative humidity, with rapid dehydration occurring at lower humidity levels [3].
The kinetics of moisture sorption and desorption exhibit considerable hysteresis, indicating that the hydration and dehydration processes follow different pathways [3]. During humidity increase, water absorption occurs gradually with distinct plateaus corresponding to different hydration states. Conversely, during humidity decrease, water loss proceeds more rapidly, often bypassing intermediate phases and leading directly to the formation of amorphous anhydrous material [3].
The reversibility of the hydration-dehydration process depends critically on the rate of humidity change and the maximum relative humidity achieved. Slow humidity cycling allows for the retention of crystalline phases, while rapid changes or exposure to very high humidity conditions can lead to irreversible amorphization [3]. This hysteresis behavior has significant implications for storage and handling protocols, particularly in environments with fluctuating humidity conditions.
Storage stability studies demonstrate that the compound maintains its dihydrate form under controlled humidity conditions (50-70% relative humidity) at room temperature [7]. However, exposure to extreme humidity conditions or rapid humidity fluctuations can lead to phase transformations that may affect the compound's physicochemical properties and performance characteristics [3].
The aqueous solubility of calcium 2,3-dihydroxypropanoate dihydrate exhibits pronounced pH dependence, reflecting the amphoteric nature of the glycerate ligand and the complex coordination chemistry of calcium in aqueous solution [11] [12]. Comprehensive solubility studies across the pH range of 2.0 to 12.0 reveal distinct solubility maxima and minima that correspond to different protonation states and ionic species distributions [11].
At strongly acidic conditions (pH 2.0), the solubility is relatively low at 8.2 grams per 100 milliliters of water, primarily due to the protonation of carboxylate groups on the glycerate ligands [11]. Under these conditions, the predominant species in solution include protonated glyceric acid molecules (H₂A⁻) and free calcium cations (Ca²⁺), with limited complex formation between the metal center and organic ligands [11]. The reduced solubility reflects the decreased ionic character of the protonated acid form.
As the pH increases to moderately acidic conditions (pH 4.0-6.0), solubility enhancement occurs due to progressive deprotonation of the glycerate carboxyl groups [11]. At pH 6.0, the solubility reaches 18.3 grams per 100 milliliters, representing a local maximum in the solubility profile [11]. This enhanced solubility corresponds to the formation of partially deprotonated species (HA⁻) that maintain sufficient ionic character while avoiding excessive electrostatic repulsion.
A notable solubility minimum occurs at neutral pH (7.0), where the solubility decreases to 15.7 grams per 100 milliliters [11]. This phenomenon is attributed to the formation of electrically neutral calcium-glycerate complexes (CaA) that exhibit reduced water solubility compared to fully ionized species . The formation of these neutral complexes involves coordinate bonding between calcium centers and both carboxylate and hydroxyl groups of the glycerate ligands [11].
pH | Solubility (g/100 mL H₂O) | Ionic Species Dominant | Conductivity (μS/cm) |
---|---|---|---|
2.0 | 8.2 | H₂A⁻, Ca²⁺ | 245 |
4.0 | 12.5 | HA⁻, Ca²⁺ | 380 |
6.0 | 18.3 | A²⁻, Ca²⁺ | 520 |
7.0 | 15.7 | CaA (complex) | 445 |
8.0 | 22.4 | A²⁺, Ca²⁺ | 615 |
10.0 | 28.9 | A²⁻, CaOH⁺ | 785 |
12.0 | 35.1 | A²⁻, Ca(OH)₂ | 950 |
Under alkaline conditions (pH 8.0-12.0), solubility increases progressively, reaching a maximum of 35.1 grams per 100 milliliters at pH 12.0 [11]. This enhanced solubility in alkaline media results from multiple contributing factors. Complete deprotonation of glycerate ligands produces highly charged anions (A²⁻) with excellent water solubility [11]. Additionally, the formation of calcium hydroxide species (CaOH⁺) and calcium hydroxide complexes [Ca(OH)₂] increases the overall ionic strength and promotes dissolution [11].
Conductivity measurements parallel the solubility trends, providing insight into the degree of ionization and ionic mobility in solution [12]. The conductivity increases monotonically with pH, ranging from 245 microsiemens per centimeter at pH 2.0 to 950 microsiemens per centimeter at pH 12.0 [12]. The conductivity minimum at neutral pH corresponds to the formation of neutral complexes with reduced ionic mobility.
Temperature effects on pH-dependent solubility follow predictable thermodynamic trends. Increased temperature generally enhances solubility across all pH ranges, with the most pronounced effects observed under alkaline conditions where endothermic dissolution processes predominate [14]. The temperature coefficient of solubility varies with pH, being highest under alkaline conditions and lowest at the neutral pH minimum.
Ionic strength effects become particularly significant at high concentrations and extreme pH values. Addition of inert electrolytes can suppress or enhance solubility depending on the specific ionic species present and their interactions with calcium-glycerate complexes [11]. Common ion effects, particularly the presence of excess calcium or competing anions, can substantially modify the solubility profile and shift the pH-dependent equilibria.
The practical implications of pH-dependent solubility are substantial for formulation and application development. The solubility maximum under alkaline conditions suggests optimal dissolution conditions for applications requiring high calcium bioavailability [15]. Conversely, the neutral pH minimum provides opportunities for controlled release formulations where reduced solubility is advantageous.
Buffer capacity studies reveal that calcium 2,3-dihydroxypropanoate dihydrate solutions exhibit modest buffering capacity in the pH range of 6.0 to 8.0, corresponding to the pKa values of the glycerate carboxyl groups [16]. This buffering capacity can influence the stability of formulated products and may require consideration in applications where pH control is critical.
Calcium 2,3-dihydroxypropanoate dihydrate exhibits distinctive optical activity due to the presence of a chiral carbon center in the glycerate moiety, making it an optically active coordination compound with well-defined chiroptical properties [7] [17]. The compound exists in two enantiomeric forms: the D-(+)-enantiomer and the L-(-)-enantiomer, each displaying characteristic optical rotation behavior that serves as a definitive identification parameter [7] [18].
The D-(+)-enantiomer of calcium 2,3-dihydroxypropanoate dihydrate demonstrates a specific rotation [α]₂₀ᴰ of +13.2 ± 0.5 degrees when measured at the sodium D-line wavelength (589 nanometers) using a concentration of 5.0 grams per 100 milliliters in water [7] [17]. This positive rotation indicates dextrorotatory behavior, where the plane of polarized light is rotated clockwise when viewed from the analyzer perspective [19] [20]. The corresponding molar rotation value is calculated as +3,776 degrees·cm²/mol, providing a concentration-independent measure of the compound's optical activity [7].
Conversely, the L-(-)-enantiomer exhibits an equal and opposite specific rotation of -13.2 ± 0.5 degrees under identical measurement conditions [7] [17]. This levorotatory behavior represents counterclockwise rotation of plane-polarized light, with a molar rotation of -3,776 degrees·cm²/mol [7]. The magnitude equality between enantiomers confirms the absence of racemization and validates the stereochemical purity of individual enantiomeric forms.
Enantiomer | Specific Rotation [α]₂₀ᴰ (°) | Molar Rotation (deg·cm²/mol) | Concentration (c, g/100 mL H₂O) | Wavelength (nm) |
---|---|---|---|---|
D-(+)-2,3-dihydroxypropanoate | +13.2 ± 0.5 | +3,776 | 5.0 | 589 (Na-D line) |
L-(-)-2,3-dihydroxypropanoate | -13.2 ± 0.5 | -3,776 | 5.0 | 589 (Na-D line) |
DL-racemic mixture | 0.0 | 0 | 5.0 | 589 (Na-D line) |
Racemic mixtures containing equal proportions of both enantiomers display zero optical rotation, as expected from the cancellation of equal and opposite rotatory contributions [21]. This behavior serves as a diagnostic tool for assessing enantiomeric purity and detecting racemization processes that may occur during synthesis, storage, or processing [20].
The optical activity of calcium 2,3-dihydroxypropanoate dihydrate is strongly influenced by calcium coordination, which significantly modifies the rotatory power compared to the free glyceric acid [18] [22]. Comparative studies with related calcium salts demonstrate that metal coordination can alter specific rotation values by factors of two to three, depending on the coordination geometry and the number of ligands involved [18]. This coordination effect is attributed to the restriction of conformational flexibility around the chiral center and the influence of the calcium cation on the electronic environment of the chromophoric groups [22].
Concentration dependence studies reveal that the specific rotation remains relatively constant across a concentration range of 1.0 to 10.0 grams per 100 milliliters in aqueous solution [23]. This concentration independence indicates the absence of significant intermolecular associations or concentration-dependent equilibria that could affect the optical activity [23]. However, at very high concentrations approaching saturation, slight deviations from linearity may occur due to ionic strength effects and possible ion pairing [23].
Temperature effects on optical rotation follow the expected inverse relationship, with specific rotation values decreasing by approximately 0.1 degrees per degree Celsius increase in temperature [24]. This temperature coefficient is consistent with values observed for other calcium salts of hydroxy acids and reflects thermal effects on molecular conformation and solution structure [24].
Wavelength dependence studies across the visible spectrum demonstrate normal optical rotatory dispersion behavior, with rotation values increasing at shorter wavelengths according to the single-term Drude equation [24]. The absence of anomalous rotatory dispersion confirms that no electronic transitions occur within the measured wavelength range, validating the use of sodium D-line measurements for routine characterization [24].
The chiroptical properties remain stable under normal storage conditions, with no detectable racemization observed over periods of twelve months when stored in sealed containers at room temperature [7]. However, exposure to extreme pH conditions (pH < 2 or pH > 12) or elevated temperatures (> 80°C) can lead to gradual racemization through base-catalyzed or acid-catalyzed mechanisms [7].
Solvent effects on optical activity are minimal for aqueous solutions, though the presence of coordinating solvents or competing ligands can modify the rotation values [22]. The addition of chelating agents such as ethylenediaminetetraacetic acid results in decreased optical rotation due to displacement of glycerate ligands from the calcium coordination sphere [22].